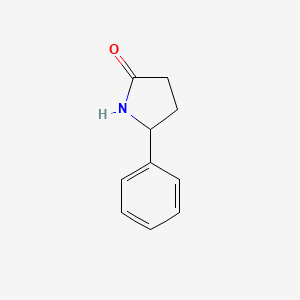

5-Phenylpyrrolidin-2-one

Beschreibung

Significance of Pyrrolidinone Derivatives in Contemporary Chemical Synthesis

The five-membered pyrrolidinone ring is a versatile and highly valued scaffold in modern organic chemistry. ontosight.airesearchgate.net Its significance stems from its presence in numerous natural products, pharmaceuticals, and its utility as a synthetic intermediate. nih.govrsc.org The non-planar, sp³-hybridized nature of the saturated pyrrolidinone ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.govnih.gov This structural complexity is crucial for the clinical success of new bioactive molecules. nih.gov

Pyrrolidinone derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. ontosight.airesearchgate.net This has made them a focal point in drug discovery, with the pyrrolidinone nucleus being one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov Beyond medicinal applications, these derivatives serve as ligands for transition metals, organocatalysts, and chiral controllers in asymmetric synthesis. nih.gov

The development of novel synthetic methods to construct and functionalize the pyrrolidinone core is a vibrant area of research. Modern techniques such as microwave-assisted organic synthesis (MAOS) and multicomponent reactions (MCRs) have been employed to increase efficiency and adhere to the principles of green chemistry. rsc.orgnih.gov Cascade reactions and the use of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have further expanded the synthetic toolbox for accessing these valuable compounds. acs.orgnih.govnih.gov

Overview of 5-Phenylpyrrolidin-2-one as a Key Research Target

This compound, a derivative featuring a phenyl group at the 5-position of the pyrrolidinone ring, stands out as a significant compound in chemical research. protheragen.ai Its structure combines the foundational pyrrolidinone lactam with an aromatic moiety, making it a valuable building block for more complex molecules. It is considered a useful research chemical and a potential neurotropic agent. protheragen.ai

The synthesis of this compound and its analogs is an active field of study. Researchers have developed various synthetic routes, including those starting from donor-acceptor cyclopropanes and anilines, showcasing the modularity of its preparation. nih.gov For instance, the reaction of dimethyl 2-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate with aniline (B41778) can yield the corresponding 5-(2-nitrophenyl)-1-phenylpyrrolidin-2-one. nih.gov Another approach involves the photoinduced organocatalyzed cyclization of styrene (B11656) derivatives. rsc.org

The presence of a chiral center at the 5-position means that enantiomerically pure forms, such as (R)-5-phenylpyrrolidin-2-one, are particularly important. This enantiomer serves as a precursor for other chiral molecules, for example, its reduction with lithium aluminum hydride yields (R)-2-phenylpyrrolidine, a valuable chiral amine. chemicalbook.com The stereochemistry of such derivatives is critical as different stereoisomers can exhibit distinct biological profiles due to differential binding to enantioselective proteins. nih.govnih.gov

Historical Context of Pyrrolidinone Synthesis and Derivatization

The history of pyrrolidinone synthesis is rooted in the broader development of heterocyclic chemistry. The simplest member of this family, 2-pyrrolidone (also known as butyrolactam), is produced industrially by reacting gamma-butyrolactone (B3396035) with ammonia (B1221849) at high temperatures and pressures. wikipedia.org This process laid the groundwork for the production of various N-substituted pyrrolidones.

Historically, synthetic methods have evolved from classical cyclization reactions to more sophisticated strategies. Early methods often involved the cyclization of linear precursors, such as γ-amino acids. Over time, more diverse and efficient methods have been developed. A classical and enduring method for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition. nih.gov Other significant historical developments include syntheses via Pictet-Spengler-oxidative ring contractions and various aminocyclizations. nih.gov

The derivatization of the pyrrolidinone ring has been a continuous focus. The non-essential amino acid L-proline, which contains a pyrrolidine (B122466) ring, has long been a key starting material for producing chiral pyrrolidinone derivatives. nih.govnih.gov The functionalization of pre-formed pyrrolidine rings, often derived from proline or 4-hydroxyproline, remains a primary strategy for synthesizing complex pyrrolidine-containing drugs. nih.gov More recently, the development of cascade reactions, which form multiple bonds in a single operation, represents a significant advancement in the field, offering more direct and atom-economical routes to functionalized pyrrolidinones. acs.orgnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVESJBDGOZUZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312863 | |

| Record name | 5-Phenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22050-10-8 | |

| Record name | 5-Phenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22050-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022050108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22050-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenylpyrrolidin 2 One and Its Analogues

Strategies for the Construction of the Pyrrolidin-2-one Ring System

The formation of the pyrrolidin-2-one ring can be accomplished through a variety of synthetic transformations. These methods can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the pyrrolidin-2-one core and the availability of starting materials.

Lactamization Reactions in 5-Phenylpyrrolidin-2-one Synthesis

Lactamization, the intramolecular cyclization of an amino acid to form a cyclic amide, represents a direct and fundamental approach to the synthesis of pyrrolidin-2-ones. In the context of this compound, the key precursor is 4-amino-4-phenylbutanoic acid. The cyclization of this γ-amino acid involves the formation of an amide bond between the terminal amine and carboxylic acid functionalities.

This transformation can be promoted under various conditions, including thermal and acid-catalyzed methods. Thermal lactamization of γ-amino acids can proceed via direct heating, leading to the elimination of a water molecule and subsequent ring closure. The efficiency of this process can be influenced by the temperature and the structure of the amino acid. For instance, the thermal degradation of γ-aminobutyric acid (GABA) to 2-pyrrolidone has been observed at elevated temperatures. acs.org

Acid catalysis can facilitate the lactamization by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the amino group. Common acids employed for this purpose include mineral acids and Lewis acids.

A more contemporary approach involves the use of transition metal catalysis. For example, copper-catalyzed γ-C(sp³)-H lactamization has been developed as a powerful method for the synthesis of γ-lactams from readily available carboxylic acids. This method utilizes a copper catalyst and an oxidant, such as Selectfluor, to facilitate a hydrogen atom transfer (HAT) and subsequent cyclization. While this method offers a novel disconnection, its direct application to unactivated C-H bonds for the synthesis of this compound would depend on the specific substrate and reaction conditions.

| Precursor | Reaction Type | Conditions | Product | Reference |

| 4-Amino-4-phenylbutanoic acid | Thermal Lactamization | Heating | This compound | General principle |

| 4-Amino-4-phenylbutanoic acid | Acid-Catalyzed Lactamization | Acid catalyst (e.g., H₂SO₄) | This compound | General principle |

| N-Protected aliphatic amides | Copper-Catalyzed C-H Lactamization | Cu(CH₃CN)₄BF₄, Selectfluor | γ-Lactams | researchgate.net |

Ring-Opening/Cyclization Approaches to this compound

Ring-opening/cyclization strategies offer a versatile platform for the synthesis of functionalized pyrrolidin-2-ones. These methods typically involve the nucleophilic opening of a strained ring system, such as an epoxide, aziridine (B145994), or cyclopropane (B1198618), by a suitable nitrogen nucleophile, followed by an intramolecular cyclization to construct the γ-lactam core.

Epoxides and aziridines are valuable three-membered heterocyclic synthons that can undergo regioselective ring-opening upon treatment with nucleophiles. The use of nitrogen nucleophiles in the ring-opening of epoxides provides a direct route to γ-amino alcohols, which are key intermediates in the synthesis of pyrrolidin-2-ones. The subsequent cyclization of the γ-amino alcohol can be achieved through various methods, including oxidation followed by reductive amination or direct lactamization.

While the direct use of epoxide and aziridine acetates in this context is less commonly reported, the principle involves the ring-opening of the epoxide or aziridine by an amine, followed by intramolecular cyclization where the acetate (B1210297) group could potentially act as a leaving group or be part of a subsequent transformation. A more general approach involves the reaction of an amine with an epoxide to yield a γ-amino alcohol, which is then cyclized to the corresponding lactam.

Donor-acceptor (D-A) cyclopropanes, characterized by the presence of both an electron-donating and an electron-accepting group on the cyclopropane ring, are highly reactive intermediates that can undergo ring-opening reactions with various nucleophiles. The reaction of D-A cyclopropanes with primary amines, such as anilines and benzylamines, provides a powerful method for the synthesis of 1,5-substituted pyrrolidin-2-ones. acs.org

This method typically proceeds via a Lewis acid-catalyzed opening of the cyclopropane ring by the amine to form a γ-amino ester intermediate. This intermediate then undergoes an in situ lactamization, often promoted by the addition of an acid, to furnish the desired pyrrolidin-2-one. acs.org A subsequent dealkoxycarbonylation step may be required to remove the acceptor group at the 3-position of the lactam ring. acs.org

| Donor-Acceptor Cyclopropane | Amine | Conditions | Product | Yield | Reference |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline (B41778) | 1. Ni(ClO₄)₂·6H₂O, DCE, rt; 2. Toluene, AcOH, reflux | 3-(Methoxycarbonyl)-1,5-diphenylpyrrolidin-2-one | - | acs.org |

| Dimethyl 2-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate | Aniline | 1. Y(OTf)₃, DCE, rt; 2. Toluene, AcOH, reflux; 3. NaOH, EtOH/H₂O; 4. Toluene, reflux | 5-(2-Nitrophenyl)-1-phenylpyrrolidin-2-one | 41% | acs.org |

Cyclopropyl (B3062369) ketones can also serve as precursors for the synthesis of pyrrolidin-2-ones through ring-opening cyclization pathways. The strain of the three-membered ring makes the carbonyl group susceptible to nucleophilic attack, which can initiate a ring-opening cascade.

While the direct conversion of cyclopropyl ketones to this compound is not extensively detailed in the provided context, the general strategy would involve the reaction of a suitably substituted cyclopropyl ketone with an amine. This could lead to the formation of an enamine or imine intermediate, which could then undergo a ring-opening and subsequent cyclization to form the γ-lactam ring. This approach is conceptually related to the use of donor-acceptor cyclopropanes, where the ketone acts as the electron-accepting group.

Multicomponent Reactions (MCRs) for Pyrrolidinone Framework Construction

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool in modern organic synthesis. MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules. Several MCRs have been successfully employed for the construction of the pyrrolidin-2-one framework.

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be utilized to synthesize N-substituted pyrrolidinones. This reaction involves the condensation of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. By employing a bifunctional starting material, such as glutamic acid, the Ugi reaction can be directed towards the formation of a pyrrolidinone ring. nih.gov For instance, the reaction of resin-bound glutamic acid with an isocyanide and a carbonyl compound leads to the formation of an N-substituted pyrrolidinone. nih.gov

Another relevant MCR is the Passerini reaction, which involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. While the direct product is not a lactam, the Passerini reaction can be used to generate precursors that can subsequently be cyclized to form various heterocyclic structures, including β-lactams. wikipedia.org The application of Passerini-type reactions to generate γ-lactams would involve the use of appropriately functionalized starting materials that can undergo a post-condensation cyclization.

| Multicomponent Reaction | Reactants | Product Type | Reference |

| Ugi-4CR | Carboxylic acid, Amine, Carbonyl compound, Isocyanide | N-Substituted pyrrolidinones | nih.gov |

| Passerini Reaction | Carboxylic acid, Carbonyl compound, Isocyanide | α-Acyloxy amides (precursors to lactams) | wikipedia.org |

Radical Tandem Cyclization/Coupling Reactions for Pyrrolidinone Synthesis

Radical tandem cyclization reactions have emerged as a powerful and efficient strategy for the construction of the pyrrolidinone framework. rsc.orgnih.gov These reactions often proceed under mild conditions, demonstrate high atom economy, and are compatible with a wide range of functional groups. nih.gov The versatility of this approach allows for the synthesis of highly functionalized 2-pyrrolidinone (B116388) derivatives. rsc.org

One notable advancement in this area is the use of N-heterocyclic carbene (NHC) catalysis to initiate a radical cascade cyclization and cross-coupling reaction. rsc.org This transition-metal-free method involves the reaction between aldehydes and α-bromo-N-cinnamylamides, yielding a variety of functionalized 2-pyrrolidinones in high yields. rsc.org The proposed mechanism suggests the formation of a Breslow intermediate from the aldehyde and NHC, which then acts as a reductive species to initiate the radical cyclization cascade. rsc.org

Key features of NHC-catalyzed radical tandem cyclization for pyrrolidinone synthesis include:

Transition-metal-free conditions: This enhances the sustainability and reduces the cost of the synthesis. rsc.org

Broad substrate scope: The method is applicable to a wide range of aldehydes and N-cinnamylamides. rsc.orgrsc.org

High efficiency and functional group tolerance: The reactions typically proceed with good to excellent yields and are compatible with various functional groups. rsc.orgrsc.org

Nitro-Mannich Reaction in Pyrrolidinone Stereoselective Synthesis

The nitro-Mannich reaction, also known as the aza-Henry reaction, has proven to be a highly effective tool for the stereoselective synthesis of pyrrolidinones. nih.govucl.ac.uk This reaction typically involves the addition of a nitroalkane to an imine, followed by a subsequent lactamization step to form the pyrrolidinone ring. These cascade reactions can generate multiple stereocenters with a high degree of diastereoselectivity in a single synthetic operation. ucl.ac.ukresearchgate.net

A prominent example is the three-component nitro-Mannich/lactamization cascade involving a nitropropanoate, an in-situ formed imine, and subsequent cyclization. nih.govresearchgate.net This one-pot procedure is lauded for its operational simplicity and broad applicability, accommodating a variety of substituents on the imine partner, including alkyl, aryl, and heteroaryl groups. ucl.ac.uk The resulting pyrrolidinone products are often obtained as single diastereoisomers. ucl.ac.uk

Further refinements of this methodology have focused on achieving enantioselectivity. The use of bifunctional organocatalysts in combination with gold catalysis has enabled the development of asymmetric nitro-Mannich/hydroamination cascades. acs.org This dual catalytic system allows for the synthesis of highly substituted pyrrolidine (B122466) derivatives with excellent enantioselectivities. acs.org

Below is a table summarizing the yields of various pyrrolidinone analogues synthesized via the nitro-Mannich reaction.

| Substituent on Imine | Yield (%) |

| Phenyl | 84 |

| 4-Methoxyphenyl | 75 |

| 2-Thienyl | 68 |

| n-Propyl | 52 |

This data is illustrative and compiled from representative examples in the literature. ucl.ac.uk

Asymmetric Synthesis of Enantiomerically Enriched this compound

The development of asymmetric methods to synthesize enantiomerically enriched this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions, have been successfully employed to achieve high levels of stereocontrol.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral auxiliaries have been instrumental in the asymmetric synthesis of pyrrolidinones. These chiral molecules are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction, and are then cleaved to afford the desired enantiomerically enriched product. Oxazolidinones are a class of versatile chiral auxiliaries that have been widely used in various asymmetric transformations, including the synthesis of precursors to chiral pyrrolidinones. sigmaaldrich.com

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach to enantioenriched compounds. nih.gov This field has witnessed significant advancements, with the development of a wide array of chiral catalysts, including metal complexes and organocatalysts. mdpi.com For instance, the asymmetric reduction of 1,4-dicarbonyl compounds, which are precursors to 2,5-disubstituted pyrrolidines, can be achieved with high enantioselectivity using chiral reducing agents. semanticscholar.org Furthermore, iridium-catalyzed double allylic amination has been utilized for the catalytic asymmetric synthesis of 2,5-diarylpyrrolidines. doi.org

Dynamic Kinetic Resolution (DKR) in this compound Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. princeton.edu This process combines a rapid racemization of the starting material with a slower, stereoselective reaction that consumes one of the enantiomers. princeton.edu DKR has been successfully applied to the synthesis of various chiral heterocycles, including pyrrolidines. whiterose.ac.uk

While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the principles of DKR are broadly applicable. For instance, the dynamic resolution of N-Boc-2-lithiated pyrrolidines and piperidines using chiral ligands demonstrates the potential of this approach for accessing enantioenriched cyclic amines. nih.gov

Enzymatic Enantioselective Amination Catalyzed by ω-Transaminases

A significant advancement in the asymmetric synthesis of chiral amines, including precursors to this compound, is the use of ω-transaminases (ω-TAs). mdpi.com These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate with high stereoselectivity. nih.govsci-hub.box This biocatalytic approach offers several advantages, including mild reaction conditions, high enantioselectivity, and environmental compatibility. mdpi.com

ω-Transaminases can be employed in both kinetic resolution of racemic amines and, more advantageously, in the asymmetric synthesis of chiral amines from prochiral ketones, which can achieve theoretical yields of up to 100%. sci-hub.box The application of ω-TAs has been demonstrated in the synthesis of various chiral 2-substituted pyrrolidines starting from ω-chloroketones. nih.govnih.gov By selecting the appropriate (R)- or (S)-selective ω-transaminase, both enantiomers of the target pyrrolidine can be accessed with high enantiomeric excess. nih.gov

The following table showcases the enantiomeric excess (ee) achieved for different 2-substituted pyrrolidines using ω-transaminases.

| Substrate (ω-chloroketone) | Enantiomeric Excess (ee, %) |

| 5-chloro-1-phenylpentan-2-one | >99.5 (R) |

| 5-chloro-1-(4-chlorophenyl)pentan-2-one | >99.5 (R) |

| 5-chloro-1-(4-methoxyphenyl)pentan-2-one | >99.5 (S) |

| 6-chloro-2-hexanone | >99 (S) |

This data is based on findings from the enzymatic synthesis of 2-substituted pyrrolidines and piperidines. nih.govnih.gov

Stereoselective Approaches to Specific Stereoisomers (e.g., (4R,5S)-4-hydroxy-5-phenylpyrrolidin-2-one)

The synthesis of specific stereoisomers of functionalized pyrrolidinones, such as (4R,5S)-4-hydroxy-5-phenylpyrrolidin-2-one, requires precise control over multiple stereocenters. Such highly substituted pyrrolidinones are valuable building blocks in medicinal chemistry. nih.gov

One versatile approach to access protected (4S,5R)-4-hydroxy-5-(hydroxyalkyl)-2-pyrrolidinones has been developed, showcasing methods for creating these specific stereochemical arrangements. documentsdelivered.com While the direct synthesis of the phenyl-substituted analogue is not explicitly detailed, the methodologies presented are adaptable. These syntheses often start from readily available chiral precursors, such as 4-hydroxyproline, and involve a series of stereocontrolled transformations to install the desired substituents with the correct relative and absolute stereochemistry. nih.gov

The synthesis of these complex pyrrolidinones often involves multiple steps, including protection of functional groups, stereoselective reductions, and cyclization reactions. The choice of reagents and reaction conditions is critical to ensure high diastereoselectivity and enantioselectivity throughout the synthetic sequence.

Functionalization and Derivatization of the this compound Core

The this compound scaffold is a valuable pharmacophore, and its biological activity can be fine-tuned through various functionalization and derivatization strategies. These modifications can be systematically introduced at the nitrogen atom, on the pendant phenyl ring, or at other positions on the pyrrolidinone core, allowing for a comprehensive exploration of the structure-activity relationship (SAR).

The nitrogen atom of the lactam ring is a common site for modification, enabling the synthesis of a wide array of N-substituted derivatives.

N-Alkylation: This is typically achieved by treating the parent lactam with a strong base to generate the corresponding lactamate anion, which then acts as a nucleophile towards an alkyl halide. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netfabad.org.tr This method is versatile, allowing for the introduction of various alkyl groups. nih.govnih.gov For instance, N-alkylation of pyrazole (B372694) derivatives, a related heterocyclic system, has been successfully carried out by condensing primary amines with (3,5-dimethyl-1H-pyrazole-1-yl)methanol in acetonitrile, which promotes the SN2 reaction. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen position often requires transition metal catalysis, most commonly copper or palladium. The Goldberg-type N-arylation, a copper-catalyzed reaction, is a well-established method for coupling amides and lactams with aryl halides. nih.govsemanticscholar.org Optimization studies for the N-phenylation of 2-pyrrolidone have shown that a catalyst system of copper(I) iodide (CuI) with a ligand such as (S)-N-methylpyrrolidine-2-carboxylate is highly effective. nih.gov The choice of base and solvent is crucial; potassium phosphate (B84403) (K3PO4) in a solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to provide excellent yields. nih.govsemanticscholar.org These conditions facilitate the synthesis of a variety of N-arylamides in good to high yields under relatively mild conditions. nih.gov

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Catalyst | CuI (5 mol%) | nih.gov |

| Ligand | (S)-N-Methylpyrrolidine-2-carboxylate | nih.gov |

| Base | K3PO4 | nih.gov |

| Solvent | DMSO or DMF | nih.gov |

| Temperature | 110 °C | nih.gov |

| Substrate | Aryl Iodides | nih.gov |

A notable variation of N-alkylation is the "silyl" method, which offers a milder alternative to the use of strong bases like sodium hydride. researchgate.net This technique involves a two-step process. First, the lactam nitrogen is silylated, typically using a reagent like trimethylsilyl (B98337) chloride (TMSCl), to form an N-silyl lactam intermediate. This intermediate is more nucleophilic and soluble in nonpolar solvents. In the second step, the N-silyl derivative reacts with an alkylating agent, such as an alkyl halide (R'-X), to yield the N-alkylated lactam. researchgate.net The driving force for the reaction is the formation of a stable silyl (B83357) halide byproduct (e.g., Me3SiCl or Me3SiBr). This method has been applied to the alkylation of various lactams, including those with a phenyl substituent. researchgate.net

| Alkylating Agent (R'-X) | Resulting N-Substituent | Reference |

|---|---|---|

| ClCH2Ph | -CH2Ph (Benzyl) | researchgate.net |

| BrCH2Ph | -CH2Ph (Benzyl) | researchgate.net |

| ClCH2COOR" (R" = Et, i-Am) | -CH2COOR" (Carboalkoxymethyl) | researchgate.net |

| BrCH2COOR" (R" = Me, Et) | -CH2COOR" (Carboalkoxymethyl) | researchgate.net |

| ClCH2CONEt2 | -CH2CONEt2 (N,N-Diethylacetamido) | researchgate.net |

Functionalization of the phenyl ring at the C5 position is another key strategy for creating analogues of this compound. While direct electrophilic substitution on the pre-formed heterocyclic system is possible, a more common and controlled approach involves the synthesis of the pyrrolidinone ring from precursors that already contain the desired substituents on the phenyl group.

One such method involves the reaction of donor-acceptor cyclopropanes with substituted anilines. nih.gov For example, reacting dimethyl 2-(aryl)cyclopropane-1,1-dicarboxylates with various substituted anilines in the presence of a Lewis acid catalyst leads to the formation of 1,5-diarylpyrrolidin-2-ones. nih.gov This approach allows for the incorporation of a wide range of substituents on the C5-phenyl ring, as dictated by the choice of the starting aniline. Similarly, N-phenyl pyrrolidin-2-ones designed as protoporphyrinogen (B1215707) oxidase inhibitors have been synthesized with diverse substitution patterns on the N-phenyl group, again by utilizing appropriately substituted anilines as starting materials. nih.gov The influence of electron-donating and electron-withdrawing substituents on the aromatic ring on reaction kinetics has also been studied, indicating that the electronic nature of these groups can affect subsequent transformations of the pyrrolidinone core. nih.gov

| Position of Substituent | Substituent | Synthetic Context/Observation | Reference |

|---|---|---|---|

| C5-Phenyl | 3,5-Dimethoxy | Synthesized from 3,5-dimethoxyaniline (B133145) precursor | nih.gov |

| N-Phenyl | 4-Chloro-2-fluoro-5-propoxy | Synthesized for PPO inhibition studies | nih.gov |

| N-Phenyl | 5-Allyloxy-4-chloro-2-fluoro | Synthesized for PPO inhibition studies | nih.gov |

| N-Phenyl | 4-Methoxy | Used in kinetic studies of ring transformation | nih.gov |

| N-Phenyl | 4-Nitro, 4-Cyano | Electron-acceptor groups studied for their effect on reaction mechanisms | nih.gov |

Introducing substituents at the C3 and C4 positions of the pyrrolidinone ring significantly increases the structural diversity and allows for the creation of complex, stereochemically rich molecules. nih.govresearchgate.net

Functionalization at the C3 position has been demonstrated through the synthesis and subsequent reaction of S-[1-phenylpyrrolidin-2-on-3-yl]isothiuronium salts. These compounds, prepared from the corresponding 3-bromo-pyrrolidinone precursor, undergo a base-catalyzed ring transformation to yield 2-imino-5-(2-phenylaminoethyl)thiazolidin-4-ones, showcasing a method for both C3-functionalization and subsequent heterocyclic elaboration. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to functionalize the C3 position of related β-lactam systems like cephalosporins, suggesting the potential for similar strategies with pyrrolidinones. rsc.org Furthermore, radical C-H functionalization presents a modern approach to selectively introduce substituents at otherwise unreactive C-H bonds, with methodologies being developed that can target the C3 and C4 ring positions. thieme-connect.de The synthesis of sterically congested, all-cis 2,3,4,5-substituted pyrrolidines has been achieved from serine, demonstrating that complex substitution patterns can be installed with high stereocontrol through multi-step sequences involving tandem Wittig-Michael reactions. unirioja.es

| Position | Methodology | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| C3 | Nucleophilic Substitution and Ring Transformation | 3-Bromopyrrolidinone, Isothiouronium salts | nih.gov |

| C3, C4 | Radical C-H Functionalization | Hydrogen Atom Transfer (HAT) reagents | thieme-connect.de |

| C3, C4 | Multi-step synthesis from chiral precursors | Serine, Tandem Wittig-Michael reaction | unirioja.es |

| C3 | Palladium-Catalyzed Cross-Coupling (by analogy) | Boronic acids (for Suzuki-Miyaura) | rsc.org |

Spectroscopic and Computational Elucidation of 5 Phenylpyrrolidin 2 One Structures and Conformations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Phenylpyrrolidin-2-one. It provides insights into the chemical environment of individual atoms, their connectivity, and spatial arrangement.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound and its analogs reveals characteristic signals for the phenyl and pyrrolidinone rings. chemicalbook.com The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, aromatic protons typically resonate in the downfield region (around 7-8 ppm), while the protons on the pyrrolidinone ring appear at higher fields. rsc.org Coupling constants (J-values) between adjacent protons provide valuable data on the dihedral angles between them, which is essential for determining the relative stereochemistry and conformation of the pyrrolidinone ring. uobasrah.edu.iq

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and substitution pattern of the carbon atoms. uobasrah.edu.iq For example, the carbonyl carbon of the lactam ring in this compound is typically observed at a significantly downfield chemical shift.

A representative, though not exhaustive, set of ¹H and ¹³C NMR data for a substituted 5-phenylpyrrolidine derivative is presented below. rsc.org

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| 7.18 – 7.12 (m, 6H) | 147.3 |

| 6.63 (t, J = 7.2 Hz, 1H) | 141.7 |

| 6.49 (d, J = 8.1 Hz, 2H) | 136.2 |

| 4.70 (dd, J = 8.1, 1.0 Hz, 1H) | 129.3 |

| 3.73 – 3.66 (m, 1H) | 129.1 |

| 3.39 (q, J = 9.0 Hz, 1H) | 126.0 |

| 2.42 – 2.34 (m, 1H) | 115.8 |

| 2.32 (s, 3H) | 112.4 |

| 2.11 – 1.83 (m, 3H) | 62.8 |

| 49.2 | |

| 36.3 | |

| 23.2 | |

| 21.2 |

This table displays selected NMR data for a related compound and serves as an illustrative example. rsc.org

2D NMR Techniques (NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and elucidating complex structural features. slideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is instrumental in determining the spatial proximity of protons. creative-biostructure.com Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space (typically within 5 Å), which is crucial for establishing the stereochemistry and preferred conformation of the this compound scaffold. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C. columbia.edu This experiment is highly effective for assigning the carbon signals based on the already assigned proton signals, providing a direct link between the proton and carbon skeletons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful for identifying quaternary carbons and for assembling molecular fragments by establishing connectivity across heteroatoms or other non-protonated centers. youtube.com The concerted application of these 2D NMR techniques allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound derivatives. nih.gov

Conformational Analysis via NMR

NMR spectroscopy is a powerful method for studying the conformational dynamics of molecules in solution. copernicus.org For the pyrrolidinone ring in this compound, which is a five-membered ring, a certain degree of flexibility is expected. The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can provide detailed information about the preferred conformations of the ring. doi.org In some cases, slow-exchange phenomena on the NMR timescale can be observed, indicating the presence of multiple stable conformers. copernicus.org Variable temperature NMR studies can also be employed to investigate the energetics of conformational changes. nih.gov For instance, the interconversion between different chair conformations of related piperidine (B6355638) rings has been studied at low temperatures, allowing for the resolution of signals from individual conformers. researchgate.net

Mass Spectrometry (MS) in Molecular and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. nih.gov In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) using ESI can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the compound. rsc.org This technique has been successfully applied to the analysis of related pyrrolidine-containing compounds. nih.gov

Fragmentation Pathways and Mechanisms

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide valuable structural information. The fragmentation of related α-pyrrolidinophenone structures has been studied, revealing characteristic fragmentation pathways. wvu.edu Common fragmentation mechanisms include α-cleavage, which is the cleavage of a bond adjacent to a heteroatom. libretexts.org For pyrrolidinone-containing structures, the loss of the pyrrolidine (B122466) ring or parts of it can be a dominant fragmentation pathway. wvu.eduresearchgate.net The study of these fragmentation patterns is crucial for the structural elucidation of unknown analogs and for the development of analytical methods for their detection. nih.gov The fragmentation of the molecular ion can lead to the formation of specific product ions that are characteristic of the compound's structure. youtube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For derivatives of pyrrolidin-2-one, this method has been instrumental in confirming molecular structures and understanding intermolecular interactions. nih.govnajah.edutandfonline.commdpi.com

In the crystalline state, molecules of this compound and its derivatives are organized in a specific, repeating pattern. This packing is governed by various intermolecular forces. najah.eduresearchgate.net A key interaction is hydrogen bonding, where the hydrogen atom of the N-H group in the pyrrolidinone ring forms a bond with the oxygen atom of the carbonyl group (C=O) of an adjacent molecule. nih.govmdpi.comnih.gov This N-H···O hydrogen bonding often leads to the formation of dimers, where two molecules are linked together in an inverted orientation. nih.gov

For instance, in the crystal structure of a related compound, 5-(diphenylmethylidene)pyrrolidin-2-one, molecules are linked by pairs of N-H···O hydrogen bonds to form inversion dimers. nih.gov Similar hydrogen bonding patterns are observed in other pyrrolidinone derivatives, creating chains and more complex three-dimensional networks. mdpi.comnih.gov

Table 1: Selected Crystallographic Data for a Pyrrolidin-2-one Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅NO |

| Molecular Weight | 249.30 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.135 (2) |

| b (Å) | 7.885 (2) |

| c (Å) | 12.184 (4) |

| α (°) | 89.76 (3) |

| β (°) | 75.09 (3) |

| γ (°) | 85.65 (2) |

| Volume (ų) | 660.4 (4) |

| Z | 2 |

Data from a study on 5-(diphenylmethylidene)pyrrolidin-2-one, a related derivative. nih.gov

Chiroptical Properties and Stereochemical Characterization

The presence of a chiral center at the C5 position means that this compound can exist as two non-superimposable mirror images, known as enantiomers. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the stereochemical purity of a sample.

Electronic circular dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. nih.govjascoinc.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com Enantiomers will produce mirror-image ECD spectra. nih.gov The specific pattern of positive and negative bands (Cotton effects) in an ECD spectrum is characteristic of a particular enantiomer and can be used to assign its absolute configuration (R or S). nih.govfaccts.de

For complex molecules, the interpretation of ECD spectra is often aided by theoretical calculations. nih.govmdpi.com By computationally predicting the ECD spectra for both possible enantiomers, a direct comparison with the experimental spectrum can lead to a confident assignment of the absolute configuration. faccts.demdpi.com The ECD spectra of pyrrolidinone derivatives and other chiral compounds are sensitive to the conformation of the molecule, and therefore, computational studies often involve calculating the spectra for multiple low-energy conformers and averaging them based on their predicted populations. nih.gov

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A pure sample of one enantiomer will have a specific rotation value, [α], which is a characteristic physical property.

When a sample contains a mixture of enantiomers, the observed optical rotation is proportional to the enantiomeric excess (ee). wikipedia.org Enantiomeric excess is a measure of the purity of a chiral sample and is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. wikipedia.orgchemistrysteps.comyoutube.com A racemic mixture (50:50 mixture of both enantiomers) has an ee of 0% and is optically inactive. wikipedia.org A completely pure enantiomer has an ee of 100%. wikipedia.org By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be determined. wikipedia.org This is a crucial parameter in asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other. Circular dichroism can also be a sensitive method for determining enantiomeric excess. nih.govnih.gov

Computational Chemistry in Structural and Mechanistic Studies

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. aps.org For this compound and its derivatives, DFT calculations can be used to:

Determine the most stable conformations: By calculating the energies of different possible spatial arrangements of the atoms, the lowest energy (most stable) conformers can be identified. nih.govnih.gov This is crucial for understanding the molecule's behavior in solution.

Analyze the electronic structure: DFT provides information about the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). arabjchem.orgekb.eg These frontier orbitals are key to understanding the molecule's reactivity and spectroscopic properties.

Simulate spectroscopic data: As mentioned earlier, DFT calculations are essential for predicting and interpreting spectroscopic data, including IR, NMR, and ECD spectra. tandfonline.comnih.govresearchgate.net The comparison between calculated and experimental spectra can confirm structural assignments and provide a deeper understanding of the molecule's vibrational and electronic properties. tandfonline.comresearchgate.net

Investigate reaction mechanisms: DFT can be used to model the pathways of chemical reactions, calculating the energies of reactants, products, and transition states. nih.govacs.orgresearchgate.net This allows for the elucidation of reaction mechanisms at a molecular level. nih.gov

For example, DFT studies on pyrrolidinone systems have been used to understand the nature of hydrogen bonding interactions between molecules and to explore the mechanistic details of reactions involving the pyrrolidinone scaffold. nih.govnih.gov

Advanced Research Applications and Potential of 5 Phenylpyrrolidin 2 One Derivatives

5-Phenylpyrrolidin-2-one as a Chiral Building Block in Complex Molecule Synthesis

The pyrrolidinone heterocycle is a privileged pharmacophore found in numerous biologically active compounds. acs.org The synthesis of complex molecules often relies on the use of chiral building blocks to introduce specific stereochemistry, a critical factor for biological activity. This compound, with its chiral center at the 5-position, serves as a valuable starting material in the synthesis of more complex molecular architectures.

A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones utilizes donor-acceptor cyclopropanes. nih.gov This method involves a Lewis acid-catalyzed reaction with primary amines, such as anilines and benzylamines, followed by lactamization and dealkoxycarbonylation. nih.gov This approach allows for the creation of a diverse range of di- and trisubstituted pyrrolidin-2-ones. nih.gov For instance, the reaction of dimethyl 2-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate with aniline (B41778) yields 5-(2-Nitrophenyl)-1-phenylpyrrolidin-2-one. nih.gov

The versatility of the pyrrolidinone scaffold allows for further functionalization. acs.org For example, the ester group on a synthesized pyrrolidinone can be cleaved to provide a site for further chemical modifications. acs.org Additionally, functional groups like nitroarenes can be reduced to anilines, opening up possibilities for creating a wider array of derivatives. acs.org These methods highlight the utility of this compound derivatives as intermediates in the construction of complex, biologically relevant molecules. acs.orgnih.gov

Research on this compound Derivatives in Catalysis

Derivatives of this compound have been investigated for their potential applications in catalysis. The pyrrolidine (B122466) scaffold can be incorporated into catalyst structures, influencing the stereochemical outcome of chemical reactions. While specific examples detailing the use of this compound itself in catalysis are not prevalent in the provided search results, the broader class of pyrrolidine derivatives has been successfully employed in catalytic systems.

For example, a platinum/Brønsted acid relay catalytic system has been used for the synthesis of pyrrolidine derivatives. nih.gov This method involves the coupling of N-Boc-protected alkynamine derivatives with alkenes or alkynes. nih.gov Although this example focuses on the synthesis of pyrrolidines rather than their use as catalysts, it demonstrates the chemical tractability of the pyrrolidine ring system in complex catalytic cycles. The development of novel synthetic methods for pyrrolidinone scaffolds, such as the one-pot synthesis from arylsulfonamides and cyclopropane (B1198618) diesters, expands the toolkit for creating potentially catalytic structures. acs.org This reaction is metal-free and proceeds from readily available starting materials, offering an operationally simple route to functionalized pyrrolidinones. acs.org

Investigation of Pyrrolidinone Scaffolds in Materials Science Research

The pyrrolidinone scaffold is being explored for its potential in materials science, particularly in the development of novel polymers and functional materials. The inherent properties of the pyrrolidinone ring, such as its polarity and ability to participate in hydrogen bonding, can be harnessed to create materials with specific characteristics.

While the direct application of this compound in materials science is not extensively detailed in the provided search results, the synthesis of functionalized pyrrolidinone scaffolds is a key area of research. acs.org These scaffolds can serve as monomers for polymerization or as building blocks for more complex material architectures. The ability to easily diversify and functionalize these scaffolds allows for the tuning of material properties. acs.org For example, the introduction of aryl halides into the pyrrolidinone structure provides a handle for further modification through transition-metal catalysis, enabling the creation of a wide range of materials. acs.org

Exploration of this compound Analogues in Bioactive Compound Research

The pyrrolidone family of compounds has been a subject of research for over three decades, initially for their nootropic effects and later for their potential in neuroprotection and as antiepileptic agents. nih.gov The pyrrolidinone scaffold is considered a "privileged pharmacophore" due to its presence in numerous pharmacologically active compounds. acs.org

Neuroprotective Properties of Pyrrolidinone Derivatives

Research has shown that pyrrolidone derivatives possess neuroprotective properties. nih.govnih.gov These compounds are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.gov Studies on novel pyrrolidine-2-one derivatives have demonstrated their effectiveness in mitigating learning and memory deficits in animal models. nih.gov The mechanisms of action are still being explored, but they are thought to involve counteracting acetylcholine (B1216132) deficiency and oxidative stress in the brain. nih.govnih.gov

Potential as Enzyme Inhibitors (e.g., Glutaminyl Cyclase, Glucagon (B607659) Receptor)

Derivatives of this compound have shown potential as inhibitors of various enzymes.

Glutaminyl Cyclase (QC): 1,5-diarylpyrrolidin-2-ones have been identified as capable of inhibiting glutaminyl cyclase. nih.gov Inhibition of QC is a promising strategy for the treatment of early Alzheimer's disease by reducing the formation of the toxic pyroglutamate (B8496135) form of β-amyloid. nih.govnih.gov Research has led to the discovery of potent QC inhibitors with subnanomolar IC50 values. nih.gov

Glucagon Receptor: Certain 1,5-diarylpyrrolidin-2-ones have been found to inhibit the glucagon receptor. nih.gov Antagonists of the glucagon receptor have potential utility in the treatment of diabetes. nih.gov

The table below summarizes the inhibitory activity of some pyrrolidinone derivatives.

| Enzyme Target | Derivative Class | Potential Therapeutic Application |

| Glutaminyl Cyclase | 1,5-diarylpyrrolidin-2-ones | Alzheimer's Disease |

| Glucagon Receptor | 1,5-diarylpyrrolidin-2-ones | Diabetes |

Antagonism of Receptors (e.g., Orexin (B13118510), Calcitonin Gene-Related Peptide Type I)

Analogues of this compound have been investigated as antagonists for several important biological receptors.

Orexin Receptors: 5-aryl-1-benzylpyrrolidones have been shown to antagonize the dual orexin receptor at the submicromolar level. nih.gov Orexin receptor antagonists are a novel class of drugs for treating insomnia by inhibiting the wakefulness-promoting neuropeptides orexins A and B. nih.govwikipedia.org

Calcitonin Gene-Related Peptide (CGRP) Type I Receptors: 5-aryl-1-benzylpyrrolidones have also been shown to antagonize calcitonin gene-related peptide type I receptors. nih.gov CGRP receptor antagonists are used for the treatment of migraine. wikipedia.orgnih.govdrugs.com

The following table lists some receptor targets for pyrrolidinone derivatives.

| Receptor Target | Derivative Class | Potential Therapeutic Application |

| Orexin Receptors | 5-aryl-1-benzylpyrrolidones | Insomnia |

| Calcitonin Gene-Related Peptide (CGRP) Type I Receptors | 5-aryl-1-benzylpyrrolidones | Migraine |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The exploration of this compound and its derivatives has revealed a rich field for structure-activity relationship (SAR) studies. The core γ-lactam skeleton is a privileged scaffold in medicinal chemistry, and modifications at the 1- and 5-positions, as well as on the phenyl ring, have led to compounds with a wide range of biological activities. nih.govmdpi.com

Research into 1,5-disubstituted pyrrolidin-2-ones has shown that the nature of the substituents on the nitrogen (position 1) and the phenyl group (at position 5) is critical for determining the biological target and potency. For instance, 1,5-diarylpyrrolidin-2-ones have emerged as selective inhibitors of various enzymes and receptors. mdpi.com Similarly, replacing the N-aryl group with an N-benzyl group has yielded potent antagonists for different receptor systems. nih.govmdpi.com

A quantitative structure-activity relationship (QSAR) analysis was conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to elucidate the structural requirements for antiarrhythmic activity. nih.gov This study highlighted the importance of specific molecular descriptors, such as the Principal Component Regression (PCR) and JGI4 (a topological index), in explaining the observed biological activity. The resulting model successfully explained up to 91% of the variance in the antiarrhythmic activity, demonstrating that electronic and topological properties are key determinants for the activity of these functionalized pyrrolidinones. nih.gov

The SAR of 1,3,5-triaryl-1H-pyridin-2-one derivatives, which share some structural similarities, was investigated for their role as noncompetitive antagonists of the AMPA receptor. nih.gov The study involved systematic manipulation of the aromatic rings at positions 1, 3, and 5 of the pyridone core, leading to the discovery of Perampanel, a potent antagonist. This underscores the value of systematically modifying aryl substituents to optimize activity. nih.gov

The table below summarizes key SAR findings for various pyrrolidin-2-one derivatives.

| Scaffold | Substituent Modifications | Observed Biological Activity | Key SAR Insights |

| 1,5-Diarylpyrrolidin-2-ones | Variations in aryl groups at N1 and C5 positions. | Inhibition of histone deacetylases (HDACs), cannabinoid receptor 1 (CB1), cyclin-dependent kinase 2 (CDK2), tankyrase. mdpi.com | The specific nature and substitution pattern of both aryl rings are crucial for target selectivity and potency. |

| 5-Aryl-1-benzylpyrrolidones | Phenyl group at C5 and a benzyl (B1604629) group at N1. | Antagonism of dual orexin receptors and calcitonin gene-related peptide (CGRP) type I receptors. nih.govmdpi.com | The benzyl group at the N1 position appears to direct activity towards specific G-protein coupled receptors. |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one | Variations in the aryl group of the arylpiperazine moiety. | Antiarrhythmic activity. nih.gov | Activity is strongly correlated with molecular descriptors related to the electronic and topological properties of the molecule. nih.gov |

| 1,3,5-Triaryl-1H-pyridin-2-one | Systematic changes to the aromatic rings at positions 1, 3, and 5. | Noncompetitive AMPA receptor antagonism. nih.gov | The electronic nature and position of substituents on the aryl rings are critical for potent antagonism. nih.gov |

Mechanistic Research on Biological Interactions of this compound Analogues

The diverse biological activities of this compound analogues stem from their ability to interact with a variety of biological targets through specific molecular mechanisms. The γ-lactam core provides a rigid scaffold that can be functionalized to achieve precise orientations of substituents, enabling specific interactions with protein binding sites. unipa.it

Derivatives of this scaffold have been identified as potent inhibitors or modulators of several important biological targets:

Enzyme Inhibition: 1,5-Diarylpyrrolidin-2-ones have been identified as inhibitors of histone deacetylases (HDACs 5 and 6), cyclin-dependent kinase CDK2, tankyrase, and glutaminyl cyclase. nih.govmdpi.com The mechanism of action for these compounds typically involves the key functional groups on the aryl rings forming specific hydrogen bonds, hydrophobic interactions, or pi-stacking interactions within the active site of the target enzyme.

Receptor Antagonism: 5-Aryl-1-benzylpyrrolidones are reported to act as antagonists of the dual orexin receptor and the calcitonin gene-related peptide (CGRP) type I receptor. nih.govmdpi.com This antagonism is achieved by the molecule binding to the receptor and preventing the binding of the endogenous ligand, thereby blocking its downstream signaling pathway.

Ion Channel Modulation: A series of 1,3,5-triaryl-1H-pyridin-2-one derivatives were developed as noncompetitive antagonists of the AMPA-type ionotropic glutamate (B1630785) receptor. nih.gov This indicates an allosteric mechanism of action, where the compound binds to a site on the receptor that is distinct from the glutamate binding site, inducing a conformational change that prevents ion channel opening.

Allosteric Modulation: In a related class of piperidine-based compounds, positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor were developed. nih.gov This highlights the potential for pyrrolidine-like scaffolds to act as allosteric modulators, which fine-tune receptor activity rather than simply turning it on or off. This can be a more subtle and potentially safer therapeutic approach.

Structural studies, such as X-ray crystallography of 1,2,5-substituted 2-phenylpyrrolidine (B85683) derivatives, have provided insights into the conformational properties of the pyrrolidine ring, which often adopts a half-chair or envelope conformation. researchgate.net This defined three-dimensional shape is crucial for fitting into specific protein binding pockets. unipa.itresearchgate.net

The table below details some of the known biological targets and the proposed mechanisms of interaction for this compound analogues.

| Derivative Class | Biological Target | Mechanism of Interaction |

| 1,5-Diarylpyrrolidin-2-ones | Histone Deacetylases (HDACs), CDK2, Tankyrase, Glutaminyl Cyclase. mdpi.com | Competitive inhibition within the enzyme active site. |

| 1,5-Diarylpyrrolidin-2-ones | Cannabinoid Receptor 1 (CB1), Glucagon Receptor. mdpi.com | Orthosteric antagonism (binding to the primary ligand site). |

| 5-Aryl-1-benzylpyrrolidones | Dual Orexin Receptor, CGRP Type I Receptor. nih.govmdpi.com | Receptor antagonism, blocking the binding of the natural ligand. |

| 1,3,5-Triaryl-1H-pyridin-2-one | AMPA Receptor. nih.gov | Noncompetitive (allosteric) antagonism, preventing ion channel opening. |

Future Directions and Emerging Research Avenues in this compound Chemistry

The versatility of the this compound scaffold positions it as a continuing area of interest for future research in medicinal and synthetic chemistry. Several key avenues are emerging:

Development of Novel Synthetic Methodologies: The synthesis of 1,5-substituted pyrrolidin-2-ones is an active area of research. nih.gov Recent advancements, such as the one-pot synthesis from donor-acceptor cyclopropanes and amines, offer more efficient and practical routes to these compounds. nih.govmdpi.com Future work will likely focus on developing even more stereoselective and atom-economical synthetic strategies to build libraries of diverse derivatives for high-throughput screening.

Exploration of New Biological Space: While a number of biological targets have been identified, the full therapeutic potential of this class of compounds is likely yet to be realized. Future research will involve screening this compound libraries against a wider range of biological targets, including those implicated in neurodegenerative diseases, metabolic disorders, and various cancers. The ability of these compounds to act as allosteric modulators, as seen with related structures, opens up exciting possibilities for developing novel therapeutics with more nuanced effects. nih.gov

Focus on Stereochemistry and 3D Structure: The non-planar, three-dimensional nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to flat aromatic systems. unipa.it Future research will increasingly leverage stereochemistry as a key tool in drug design. The synthesis of enantiomerically pure derivatives will be crucial to understanding how the spatial orientation of substituents affects biological activity and to identify the most potent and selective stereoisomer for a given target. mdpi.com

Computational and In Silico Design: As demonstrated by QSAR studies, computational methods are powerful tools for understanding and predicting the activity of these derivatives. nih.gov Future research will likely see an increased integration of molecular docking, molecular dynamics simulations, and machine learning models to guide the design of new this compound analogues with improved potency, selectivity, and "drug-like" properties, adhering to principles such as Lipinski's rule of five. nih.gov This will help to prioritize synthetic efforts and accelerate the discovery of new lead compounds.

The continued exploration of the this compound scaffold, driven by innovative synthetic methods and guided by computational design, holds significant promise for the discovery of novel and effective therapeutic agents for a wide range of diseases.

Q & A

Q. How to systematically review existing literature on this compound’s mechanisms?

- Methodology : Use PRISMA 2020 guidelines for search strategy (e.g., PubMed/MEDLINE keywords: "this compound" AND "kinase inhibition"). Assess study quality via ROBINS-I for non-randomized studies .

- Synthesis : Create evidence tables summarizing IC₅₀ values, assay types, and model systems to identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.